[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Description
This compound features a 2-methoxyanilino group linked to a 2-oxoethyl moiety and a sulfonylamino-acetate ester bearing an (E)-styryl (ethenyl) group substituted with a 4-methylphenyl ring.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-15-7-9-16(10-8-15)11-12-29(25,26)21-13-20(24)28-14-19(23)22-17-5-3-4-6-18(17)27-2/h3-12,21H,13-14H2,1-2H3,(H,22,23)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXZJWROSHIBH-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic organic molecule that exhibits significant biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.
Synthesis
The synthesis of this compound involves multiple steps, typically including:
- Formation of the Aniline Derivative : The methoxyaniline group is synthesized through a condensation reaction with suitable carbonyl compounds.
- Introduction of the Ethenyl Group : The (E)-2-(4-methylphenyl)ethenyl moiety is introduced via a Wittig reaction or similar olefination process.
- Sulfonamide Formation : The sulfonamide linkage is formed through nucleophilic substitution reactions involving sulfonyl chlorides.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Protein-Ligand Interactions : Its unique structure allows it to bind effectively to target proteins, influencing their function and stability.
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways.
Antimicrobial Properties
In addition to its anticancer activity, the compound has shown promising antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings highlight its potential as a therapeutic agent in treating bacterial and fungal infections.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug .
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties found that it effectively reduced bacterial load in infected mice models, indicating its potential use in clinical settings .
Comparison with Similar Compounds
Structural Analogs with Styryl (Ethenyl) Groups
Compounds containing (E)-styryl groups are often explored for their bioactivity. Key examples include:
Key Observations :
Analogs with Anilino-Oxoethyl Moieties
The 2-(anilino)-2-oxoethyl group is a common motif in intermediates and bioactive compounds:
Key Observations :
- Substitution on the anilino ring (e.g., methoxy in vs. chloro-benzoyl in ) influences solubility and crystallinity.
Sulfonylamino-Acetate Derivatives
Variations in the sulfonylamino-acetate moiety impact target selectivity and stability:
Key Observations :
- Bulky substituents (e.g., tert-butyl in ) increase molecular weight and may reduce membrane permeability.
- The 4-methylphenyl sulfonamide group is a conserved feature in many analogs, suggesting its role in binding interactions .
Research Findings and Implications
- Antiparasitic Potential: Styryl-linked compounds like 3b and 3c show promising antileishmanial activity, though less potent than amphotericin B (EC₅₀: 0.05 µg/mL) . Structural optimization of the target compound’s styryl group could enhance efficacy.
- Kinase Inhibition: The sulfonamide-anilino scaffold in MP-A08 demonstrates dual SphK1/2 inhibition, suggesting that the target compound may also interact with kinase ATP-binding sites .
- Pharmacokinetics : Analogs with (E)-styryl groups (e.g., 1 ) exhibit favorable metabolic profiles, indicating that the target compound’s 4-methylphenyl ethenyl group may confer stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
